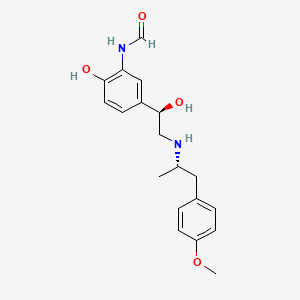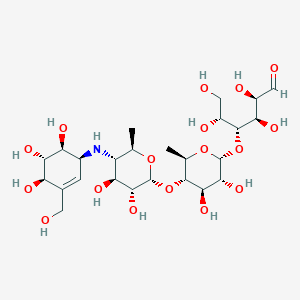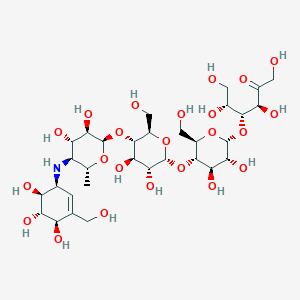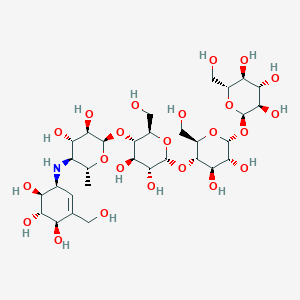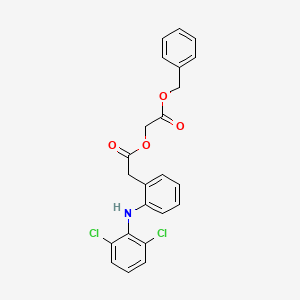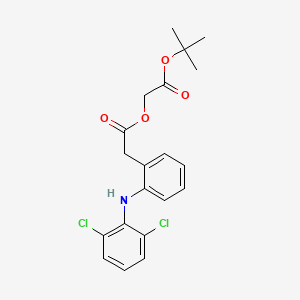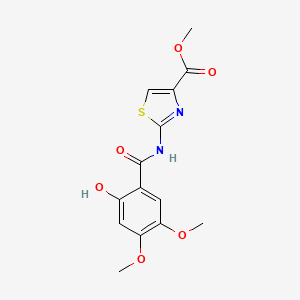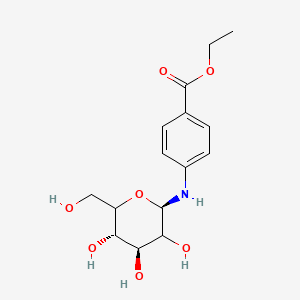
Benzocaine N-|A-D-Glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzocaine N-|A-D-Glucoside is a chemically modified version of benzocaine, a well-known ester local anesthetic. In this compound, a β-D-glucoside moiety is attached to the nitrogen atom of the parent benzocaine molecule. This glycosylation significantly impacts the compound’s physical and chemical properties, particularly enhancing its solubility in aqueous environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzocaine N-|A-D-Glucoside typically involves the glycosylation of benzocaine. One common method is the reaction of benzocaine with a glucosyl donor under acidic or basic conditions to form the glycosidic bond. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions: Benzocaine N-|A-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur at the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine compounds.
Substitution: Various substituted glucosides.
科学研究应用
Benzocaine N-|A-D-Glucoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and their effects on physical properties.
Biology: Investigated for its potential as a prodrug that can release benzocaine upon enzymatic cleavage of the glucoside moiety.
Medicine: Explored for its enhanced solubility and potential use in topical formulations for pain relief.
作用机制
The mechanism of action of Benzocaine N-|A-D-Glucoside involves its hydrolysis by enzymes such as glucosidases, releasing the active benzocaine molecule. Benzocaine then exerts its effects by diffusing into nerve cells and binding to sodium channels, preventing the influx of sodium ions. This action blocks nerve impulse transmission, leading to local anesthesia .
相似化合物的比较
Procaine: Another ester local anesthetic with a similar structure but without the glucoside moiety.
Tetracaine: A more potent ester local anesthetic with a longer duration of action.
Uniqueness: Benzocaine N-|A-D-Glucoside is unique due to its glycosylation, which enhances its solubility and potentially modifies its pharmacokinetic profile. This modification can lead to improved delivery and efficacy in certain applications compared to its non-glycosylated counterparts .
属性
IUPAC Name |
ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREAPVFREJJKCA-OONHEIRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747088 |
Source


|
| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28315-50-6 |
Source


|
| Record name | N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
